molecular formula C24H21N3 B373627 N,N',N''-Triphenyl-1,3,5-benzenetriamine CAS No. 102664-66-4

N,N',N''-Triphenyl-1,3,5-benzenetriamine

Cat. No.: B373627
CAS No.: 102664-66-4
M. Wt: 351.4g/mol
InChI Key: BMQHYGLEATWRFO-UHFFFAOYSA-N
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Description

N,N’,N’'-Triphenyl-1,3,5-benzenetriamine is an organic compound with the molecular formula C24H21N3. It is a triamine derivative of benzene, where three phenyl groups are attached to the nitrogen atoms of the 1,3,5-benzenetriamine core. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’,N’'-Triphenyl-1,3,5-benzenetriamine can be synthesized through a nucleophilic substitution reaction. One common method involves the condensation of 3-bromoaniline with phenylboronic acid in the presence of a base catalyst. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high purity .

Industrial Production Methods: In industrial settings, the synthesis of N,N’,N’'-Triphenyl-1,3,5-benzenetriamine follows similar principles but on a larger scale. The reaction is optimized for higher yields and cost-effectiveness. The product is then purified through recrystallization or chromatography to achieve the required purity levels for various applications .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N’,N’'-Triphenyl-1,3,5-benzenetriamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1,3,5-Tris(phenylamino)benzene
  • N,N’,N’'-Triphenylbenzene-1,3,5-triamine

Comparison: N,N’,N’'-Triphenyl-1,3,5-benzenetriamine stands out due to its high stability and unique electronic properties. Compared to similar compounds, it exhibits better solubility in organic solvents and higher thermal stability, making it more suitable for applications in high-temperature environments and electronic devices .

Properties

IUPAC Name

1-N,3-N,5-N-triphenylbenzene-1,3,5-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3/c1-4-10-19(11-5-1)25-22-16-23(26-20-12-6-2-7-13-20)18-24(17-22)27-21-14-8-3-9-15-21/h1-18,25-27H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQHYGLEATWRFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=CC(=C2)NC3=CC=CC=C3)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60281055
Record name N,N',N''-Triphenyl-1,3,5-benzenetriamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60281055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102664-66-4
Record name N,N',N''-Triphenyl-1,3,5-benzenetriamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60281055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: How does the protonation of N,N',N''-Triphenyl-1,3,5-benzenetriamine occur?

A1: The research demonstrates that protonation of this compound doesn't target the nitrogen atoms as might be expected. Instead, protonation occurs on one of the carbon atoms within the central benzene ring. This leads to the formation of a stable σ complex, N,N',N''-triphenyl-2,4,6-triaminocyclohexadienylium p-toluenesulfonate. []

Q2: What structural changes are observed in this compound upon protonation?

A2: Protonation significantly alters the structure of this compound. The aromaticity of the central benzene ring is disrupted as evidenced by bond length changes. The nitrogen atoms play a crucial role in stabilizing the positive charge by delocalizing it. Additionally, one of the outer phenyl rings contributes to electronic stabilization by aligning itself closer to the plane of the central ring system. []

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